1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-sulfonyl)piperazine 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-sulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 946364-99-4
VCID: VC11943278
InChI: InChI=1S/C18H17N7O2S2/c26-29(27,15-7-4-12-28-15)24-10-8-23(9-11-24)17-16-18(20-13-19-17)25(22-21-16)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2
SMILES: C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CS5
Molecular Formula: C18H17N7O2S2
Molecular Weight: 427.5 g/mol

1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-sulfonyl)piperazine

CAS No.: 946364-99-4

Cat. No.: VC11943278

Molecular Formula: C18H17N7O2S2

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-sulfonyl)piperazine - 946364-99-4

Specification

CAS No. 946364-99-4
Molecular Formula C18H17N7O2S2
Molecular Weight 427.5 g/mol
IUPAC Name 3-phenyl-7-(4-thiophen-2-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine
Standard InChI InChI=1S/C18H17N7O2S2/c26-29(27,15-7-4-12-28-15)24-10-8-23(9-11-24)17-16-18(20-13-19-17)25(22-21-16)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2
Standard InChI Key CMJUBFDYGYAZPP-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CS5
Canonical SMILES C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CS5

Introduction

Chemical Structure and Molecular Properties

The compound’s structure integrates three key components:

  • A triazolopyrimidine core (3-phenyl-3H- triazolo[4,5-d]pyrimidine), which contributes aromaticity and hydrogen-bonding capabilities.

  • A piperazine ring, a saturated heterocycle known for enhancing solubility and enabling interactions with biological targets.

  • A thiophene-2-sulfonyl group, which introduces electron-withdrawing properties and potential sulfonamide-mediated protein binding .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₇N₇O₂S₂
Molecular Weight427.5 g/mol
IUPAC Name3-phenyl-7-(4-thiophen-2-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine
Topological Polar Surface Area135 Ų
Hydrogen Bond Acceptors9

The thiophene sulfonyl group enhances metabolic stability by resisting oxidative degradation, a feature critical for drug candidates . The piperazine moiety’s conformational flexibility allows adaptation to diverse binding pockets, as seen in FDA-approved kinase inhibitors like palbociclib .

Synthesis and Characterization

Synthetic Route

The synthesis involves three primary stages:

  • Formation of the triazolopyrimidine core: Achieved via cyclization of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonitrile with a suitable electrophile .

  • Introduction of the piperazine ring: A nucleophilic aromatic substitution (SNAr) reaction replaces a leaving group (e.g., chloride) at the 7-position of the triazolopyrimidine with piperazine .

  • Sulfonylation of piperazine: The thiophene-2-sulfonyl group is introduced using thiophene-2-sulfonyl chloride under basic conditions .

Table 2: Key Synthetic Intermediates

StepIntermediateRole
13-Phenyl-3H-[1,triazolo[4,5-d]pyrimidin-7-chlorideCore scaffold with reactive site
27-Piperazinyl-triazolopyrimidineIntermediate for sulfonylation
3Thiophene-2-sulfonyl chlorideSulfonylating agent

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and purity. The thiophene protons resonate at δ 7.2–7.8 ppm, while piperazine signals appear as broad singlets near δ 3.0 ppm .

  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 427.5.

  • X-ray Crystallography: Limited data exist, but analogous triazolopyrimidines exhibit planar cores with piperazine rings in chair conformations .

Biological Activities and Mechanism

While direct studies on this compound are sparse, its structural analogs provide insights:

Adenosine Receptor Antagonism

Triazolopyrimidine derivatives, such as thiazolo[5,4-d]pyrimidines, act as A₂A adenosine receptor (AR) inverse agonists with nanomolar affinity . The triazole ring mimics adenine, competing for binding at the receptor’s purine site. Substitutions on the piperazine (e.g., thiophene sulfonyl) enhance selectivity by occupying hydrophobic subpockets .

Kinase Inhibition

Piperazine-containing drugs like palbociclib inhibit cyclin-dependent kinases (CDK4/6) by binding to the ATP pocket . The thiophene sulfonyl group in this compound may similarly interact with kinase hinge regions, though experimental validation is needed.

Table 3: Comparative Bioactivity of Analogues

CompoundTarget (Kᵢ)SelectivitySource
VU0503267-1 (Analog)A₂A AR (8.6 nM)100-fold over A₁/A₃
PreladenantA₂A AR (1.1 nM)Clinical candidate
PalbociclibCDK4/6 (11 nM)FDA-approved

Comparative Analysis with Structural Analogues

Table 4: Structural and Functional Comparison

CompoundCore ScaffoldPiperazine SubstituentMolecular WeightBioactivity
946364-99-4TriazolopyrimidineThiophene-2-sulfonyl427.5 g/molPredicted A₂A antagonism
VU0502794-1TriazolopyrimidinePhenylacetyl399.4 g/molA₂A Kᵢ = 58 nM
946206-58-2TriazolopyrimidinePropane-1-sulfonyl401.5 g/molKinase inhibition
PalbociclibAminopyrimidinet-Butyl447.5 g/molCDK4/6 inhibition

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